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Compound of Interest

Compound Name: Tachyplesin I

Cat. No.: B039893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tachyplesin I, a potent antimicrobial

peptide isolated from the hemocytes of the horseshoe crab (Tachypleus tridentatus). This

document details its amino acid sequence, three-dimensional structure, biological activities,

and the experimental protocols used for its characterization.

Amino Acid Sequence and Physicochemical
Properties
Tachyplesin I is a cationic, amphipathic peptide composed of 17 amino acid residues. Its

primary sequence is characterized by the presence of four cysteine residues that form two

disulfide bonds, which are crucial for its structural integrity and biological function. The C-

terminus of the peptide is amidated.

Amino Acid Sequence: K-W-C-F-R-V-C-Y-R-G-I-C-Y-R-R-C-R-NH₂

A summary of the physicochemical properties of Tachyplesin I is presented in Table 1.
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Property Value Reference

Number of Residues 17

Molecular Weight (Da) 2263.74

Isoelectric Point (pI) 9.93

Charge at pH 7 +7

Disulfide Bridges Cys3-Cys16, Cys7-Cys12

Three-Dimensional Structure
The solution structure of Tachyplesin I has been determined by Nuclear Magnetic Resonance

(NMR) spectroscopy. The peptide adopts a rigid, anti-parallel β-sheet structure, often described

as a β-hairpin. This conformation is stabilized by the two disulfide bonds and a β-turn located in

the central region of the peptide (residues 8-11). This rigid structure results in a distinct

amphipathic molecule, with hydrophobic and cationic residues segregated on opposite faces of

the β-sheet. This amphipathicity is critical for its interaction with and disruption of microbial cell

membranes.

The three-dimensional structure of Tachyplesin I can be accessed from the Protein Data Bank

(PDB) under the accession codes 1WO0 and 2RTV, among others.

Biological Activity
Tachyplesin I exhibits a broad spectrum of biological activities, including antimicrobial,

antifungal, antiviral, and cytotoxic effects. Its primary mechanism of action is believed to be the

disruption of cell membrane integrity.

Antimicrobial Activity
Tachyplesin I is highly effective against a wide range of Gram-positive and Gram-negative

bacteria. Its antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a

microorganism. A summary of the MIC values for Tachyplesin I against various bacterial

strains is provided in Table 2.
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Bacterial Strain MIC (µM) Reference

Escherichia coli ATCC 25922 1.0 - 2.0

Escherichia coli DC2 CGSC

7139
1.0

Staphylococcus aureus ATCC

25923
4.0

Staphylococcus aureus ATCC

6538
16.0

Burkholderia pseudomallei 61.69

Antifungal Activity
Tachyplesin I also demonstrates potent activity against various fungal species. The MIC

values against representative fungal strains are summarized in Table 3.

Fungal Strain MIC (µM) Reference

Cryptococcus neoformans 1.4

Antiviral Activity
Tachyplesin I has been shown to inhibit the replication of both enveloped and non-enveloped

viruses. Its antiviral activity is quantified by the 50% inhibitory concentration (IC50), which is the

concentration of the peptide required to inhibit 50% of viral replication.

Virus Cell Line IC50 (µg/mL) Reference

Singapore grouper

iridovirus (SGIV)
GS cells ~5

Red-spotted grouper

nervous necrosis virus

(RGNNV)

GB cells ~10
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Cytotoxic and Hemolytic Activity
A significant consideration for the therapeutic application of Tachyplesin I is its cytotoxicity

towards mammalian cells and its hemolytic activity (the ability to lyse red blood cells). These

activities are typically measured as the 50% cytotoxic concentration (CC50) or the 50%

hemolytic concentration (HC50).

Activity Cell Type Value (µM) Reference

Hemolytic (HC50)
Human Red Blood

Cells
34.9

Cytotoxicity (CC50)
A549 (human lung

carcinoma)
>22.3

Cytotoxicity (CC50)
HEPG2 (human liver

cancer)
>22.3

Cytotoxicity (CC50)
AGS (human gastric

adenocarcinoma)
>48.6

Mechanism of Action
The primary mechanism of action of Tachyplesin I involves the direct interaction with and

disruption of microbial cell membranes. The cationic nature of the peptide facilitates its initial

binding to the negatively charged components of microbial membranes, such as

lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive

bacteria. Following this initial binding, the amphipathic structure of Tachyplesin I allows it to

insert into and destabilize the lipid bilayer, leading to the formation of pores or channels. This

disruption of the membrane results in the leakage of intracellular contents and ultimately, cell

death.

Currently, there is limited evidence to suggest that Tachyplesin I acts via specific intracellular

signaling pathways. Its rapid, membrane-disrupting mechanism of action is a hallmark of many

antimicrobial peptides.

Below is a conceptual workflow of the proposed mechanism of action of Tachyplesin I.
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Caption: Conceptual workflow of Tachyplesin I's membrane disruption mechanism.

Experimental Protocols
This section provides an overview of the standard protocols used for the synthesis, structural

determination, and biological evaluation of Tachyplesin I.

Solid-Phase Peptide Synthesis (SPPS)
Tachyplesin I is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase

peptide synthesis.

Materials:

Rink Amide resin

Fmoc-protected amino acids

Coupling reagents (e.g., HBTU, HATU)

Base (e.g., DIEA, NMM)

Deprotection reagent: 20% piperidine in DMF

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Solvents: DMF, DCM, Ether

General Procedure:

Resin Swelling: The Rink Amide resin is swollen in DMF.
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Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with

20% piperidine in DMF.

Amino Acid Coupling: The desired Fmoc-protected amino acid is activated with a coupling

reagent and a base, and then coupled to the deprotected resin.

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents.

Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain

protecting groups are removed using a cleavage cocktail.

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Disulfide Bond Formation: The purified linear peptide is subjected to oxidative folding to form

the two disulfide bonds. This is often achieved by air oxidation in a dilute aqueous buffer.

Final Purification and Characterization: The final cyclized peptide is purified by RP-HPLC

and its identity is confirmed by mass spectrometry.

NMR Structure Determination
The three-dimensional structure of Tachyplesin I is determined using two-dimensional NMR

spectroscopy.

Materials:

Purified Tachyplesin I

NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O)

NMR spectrometer

General Procedure:
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Sample Preparation: A concentrated solution of Tachyplesin I (typically 1-5 mM) is prepared

in the appropriate NMR buffer.

NMR Data Acquisition: A series of 2D NMR experiments are performed, including:

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in

space (< 5 Å).

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in

the Tachyplesin I sequence.

Structural Calculations: The distance restraints obtained from the NOESY spectra, along with

dihedral angle restraints from coupling constants, are used as input for structure calculation

programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with

the NMR data.

Structure Validation: The quality of the calculated structures is assessed using various

validation tools.

Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of Tachyplesin I is determined using a broth microdilution assay.

Materials:

Tachyplesin I stock solution

Bacterial strains

Growth medium (e.g., Mueller-Hinton Broth)

96-well microtiter plates

Spectrophotometer
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General Procedure:

Bacterial Culture: The bacterial strain of interest is grown overnight and then diluted to a

standardized concentration (e.g., 5 x 10⁵ CFU/mL).

Peptide Dilution: A serial dilution of Tachyplesin I is prepared in the growth medium in a 96-

well plate.

Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the peptide at

which no visible bacterial growth is observed. This can be assessed visually or by measuring

the optical density at 600 nm.

Below is a diagram of the experimental workflow for an MIC assay.
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Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Hemolytic Assay
The hemolytic activity of Tachyplesin I is assessed by measuring the release of hemoglobin

from red blood cells.

Materials:

Tachyplesin I stock solution

Fresh red blood cells (human or other species)
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Phosphate-buffered saline (PBS)

Triton X-100 (positive control)

96-well microtiter plates

Centrifuge

Spectrophotometer

General Procedure:

RBC Preparation: Red blood cells are washed multiple times with PBS by centrifugation and

resuspended to a specific concentration (e.g., 2% v/v).

Peptide Dilution: A serial dilution of Tachyplesin I is prepared in PBS in a 96-well plate.

Incubation: The RBC suspension is added to the wells containing the peptide dilutions. The

plate is incubated at 37°C for a specified time (e.g., 1 hour).

Centrifugation: The plate is centrifuged to pellet the intact RBCs.

Hemoglobin Measurement: The supernatant, containing any released hemoglobin, is

transferred to a new plate, and the absorbance is measured at a wavelength corresponding

to hemoglobin (e.g., 414 nm or 540 nm).

Calculation: The percentage of hemolysis is calculated relative to a positive control (100%

lysis with Triton X-100) and a negative control (0% lysis with PBS alone). The HC50 is the

concentration of the peptide that causes 50% hemolysis.

Cytotoxicity (MTT) Assay
The cytotoxicity of Tachyplesin I against mammalian cells is commonly determined using the

MTT assay.

Materials:

Tachyplesin I stock solution
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Mammalian cell line

Cell culture medium

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization buffer (e.g., DMSO, isopropanol)

96-well cell culture plates

Spectrophotometer

General Procedure:

Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to

adhere overnight.

Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial

dilutions of Tachyplesin I.

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

MTT Addition: The MTT reagent is added to each well, and the plate is incubated for a

further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will

reduce the yellow MTT to purple formazan crystals.

Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the

formazan crystals.

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a

wavelength of approximately 570 nm.

Calculation: The cell viability is calculated as a percentage relative to untreated control cells.

The CC50 is the concentration of the peptide that reduces cell viability by 50%.

Conclusion
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Tachyplesin I is a well-characterized antimicrobial peptide with a potent and broad spectrum of

activity. Its rigid, amphipathic β-hairpin structure is key to its membrane-disrupting mechanism

of action. While its therapeutic potential is significant, its inherent cytotoxicity and hemolytic

activity are important considerations for drug development. Further research into analogues

and delivery systems may help to mitigate these off-target effects and harness the full

therapeutic potential of this remarkable peptide.

To cite this document: BenchChem. [Tachyplesin I: A Technical Guide to its Sequence,
Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b039893#tachyplesin-i-amino-acid-sequence-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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